2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is a fluorinated acetamide compound with the molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a propynyl group attached to the acetamide moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetic acid with propargylamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The propynyl group can undergo oxidation reactions to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of trifluoroacetic acid and propargylamine.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of enzymatic activity or modification of protein structure.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-propargylacetamide: Similar structure but with variations in the alkyl group attached to the amide nitrogen.
N-allyl-2,2,2-trifluoroacetamide: Contains an allyl group instead of a propynyl group.
N-cyclopropyl-2,2,2-trifluoroacetamide: Features a cyclopropyl group attached to the amide nitrogen.
Uniqueness
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the trifluoromethyl and propynyl groups, which impart distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-prop-2-ynylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-2-3-9-4(10)5(6,7)8/h1H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUSMJHDHCSZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454924 | |
Record name | propargyltrifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-21-2 | |
Record name | propargyltrifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of N-Propargyltrifluoroacetamide significant in organic synthesis?
A1: Carboxylic acid amides, including fluorine-containing derivatives like N-Propargyltrifluoroacetamide, are valuable building blocks in organic synthesis. The presence of the carbonyl group, the trifluoroacetyl group, and the propargyl substituent with its triple bond offers diverse reactivity. [] This makes N-Propargyltrifluoroacetamide a promising candidate for developing new synthetic methodologies and constructing complex molecules.
Q2: How does the structure of N-Propargyltrifluoroacetamide influence its reactivity with bromine?
A2: N-Propargyltrifluoroacetamide possesses both a multiple bond in the propargyl moiety and nucleophilic centers at the nitrogen and oxygen atoms. [] While this could lead to either coupling products or cyclization reactions (forming azetidines, oxazolines, or oxazines) in the presence of bromine, the research demonstrated that only the coupling product, N-(2,3-dibromoprop-2-en-1-yl)trifluoroacetamide, was formed. This selectivity is attributed to the lower nucleophilicity of the oxygen atom compared to sulfur-containing analogs. []
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